Technical Guide: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol as a Versatile Linker for Bioconjugation
Technical Guide: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol as a Versatile Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the bifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a key reagent in the field of bioconjugation and targeted drug delivery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its utility in the construction of antibody-drug conjugates (ADCs).
Introduction
N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a heterobifunctional linker designed for the covalent attachment of molecules to biomolecules. It features a terminal thiol group for conjugation to proteins, such as antibodies, and two terminal alkyne groups for the attachment of azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal tool for the development of complex bioconjugates like ADCs.[3][4]
Quantitative Data
The key quantitative properties of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 445.57 g/mol | [1][5] |
| Molecular Formula | C₂₁H₃₅NO₇S | |
| Purity | ≥95% | [1][5] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, protect from light and moisture | [3][4] |
Experimental Protocols
The following protocols are provided as a guide for the use of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol in the synthesis of an antibody-drug conjugate. These are general procedures and may require optimization for specific applications.
Thiol-Maleimide Conjugation of the Linker to an Antibody
This protocol describes the attachment of the linker to a monoclonal antibody (mAb) through the reaction of the linker's thiol group with a maleimide-functionalized antibody.
Materials:
-
Monoclonal antibody (mAb) with available cysteine residues or engineered thiol groups.
-
N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol
-
Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the mAb in degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Add a 10-50 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce disulfide bonds and expose free thiol groups.
-
Remove the excess reducing agent by SEC or dialysis against degassed Conjugation Buffer.
-
-
Linker Conjugation:
-
Dissolve N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Immediately add a 5-10 molar excess of the linker solution to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of NEM or L-cysteine (relative to the initial linker amount) to quench any unreacted thiol groups on the antibody or linker, respectively.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-modified payload (e.g., a cytotoxic drug) to the alkyne-functionalized antibody.
Materials:
-
Antibody-linker conjugate from section 3.1.
-
Azide-modified payload.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent: Sodium ascorbate (B8700270).
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system (e.g., SEC).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a reaction vessel, add the antibody-linker conjugate in Reaction Buffer.
-
Add the azide-modified payload to the reaction mixture (typically a 2-5 fold molar excess over the available alkyne groups).
-
In a separate tube, pre-mix CuSO₄ and the copper ligand in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the CuSO₄/ligand mixture to the antibody solution to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final antibody-drug conjugate using SEC to remove unreacted payload, copper, and other reagents.
-
Characterize the final ADC for purity, aggregation, and final DAR.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for ADC synthesis using N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol and a conceptual signaling pathway that could be investigated using such a conjugate.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Conceptual signaling pathway for ADC-mediated cell killing.
Conclusion
N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a valuable tool for the construction of well-defined bioconjugates. Its bifunctional nature allows for the site-specific attachment of two different molecules to a central biomolecule, enabling the development of sophisticated targeted therapeutics and research probes. The protocols and workflows presented in this guide provide a starting point for researchers to incorporate this versatile linker into their drug development and bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]
- 4. N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]
- 5. N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol - Creative Biolabs [creative-biolabs.com]
